molecular formula C13H14O3 B14179489 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- CAS No. 850404-07-8

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-

Cat. No.: B14179489
CAS No.: 850404-07-8
M. Wt: 218.25 g/mol
InChI Key: XQLNEBPVOHIZBD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to the corresponding alcohol and subsequent dehydration to yield the desired indanone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalytic hydrogenation and other techniques to improve yield and efficiency.

Chemical Reactions Analysis

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use and the specific targets involved .

Comparison with Similar Compounds

1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- can be compared with other similar compounds, such as:

    5-Methoxy-1H-indene-1,3(2H)-dione: Another indanone derivative with different substituents.

    1H-Inden-1-one, 2,3-dihydro-5-(methylthio)-: A compound with a similar core structure but different functional groups.

    5-Methoxyindan-1-one: A closely related compound with a simpler structure .

Properties

CAS No.

850404-07-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-methoxy-4-propan-2-yloxyinden-1-one

InChI

InChI=1S/C13H14O3/c1-8(2)16-13-10-4-6-11(14)9(10)5-7-12(13)15-3/h4-8H,1-3H3

InChI Key

XQLNEBPVOHIZBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC2=C1C=CC2=O)OC

Origin of Product

United States

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